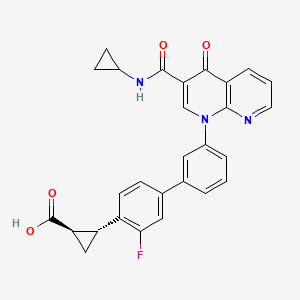![molecular formula C29H35NO5 B1677303 3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid CAS No. 856689-51-5](/img/structure/B1677303.png)
3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-0300302 is a lysophosphatidic acid receptor 1 antagonist developed for the treatment of benign prostatic hyperplasia. This compound is known for its slow tight binding feature, which contributes to its prolonged biological effect in vivo .
Preparation Methods
The synthesis of ONO-0300302 involves several key steps. Initially, scaffold hopping from the amide group of the lead compound ONO-7300243 to a secondary alcohol was performed. Further modifications included the incorporation of an indane moiety and a pyrrole ring, which resulted in the optimized compound ONO-0300302 . The general experimental procedures involve common reagents and solvents such as N,N-dimethylformamide, dimethyl sulfoxide, ethyl acetate, methanol, tetrahydrofuran, dichloromethane, chloroform, triethylamine, n-hexane, tetra-n-butylammonium fluoride, tert-butyldimethylsilyl trifluoromethanesulfonate, trimethylsilyl chloride, lithium diisopropylamide, tert-butyl methyl ether, and acetonitrile .
Chemical Reactions Analysis
ONO-0300302 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
ONO-0300302 has several scientific research applications:
Chemistry: It serves as a research tool to study the lysophosphatidic acid receptor 1 and its role in various biological processes.
Biology: It is used to investigate the physiological and pathological roles of lysophosphatidic acid receptor 1 in different tissues.
Medicine: It is being explored for its potential therapeutic effects in treating benign prostatic hyperplasia and other conditions related to lysophosphatidic acid receptor 1 activity.
Industry: It may have applications in the development of new drugs targeting lysophosphatidic acid receptor 1
Mechanism of Action
ONO-0300302 exerts its effects by binding tightly to the lysophosphatidic acid receptor 1. This binding inhibits the receptor’s activity, leading to a decrease in intraurethral pressure. The slow tight binding characteristic of ONO-0300302 contributes to its prolonged duration of action .
Comparison with Similar Compounds
ONO-0300302 is unique due to its slow tight binding feature, which distinguishes it from other lysophosphatidic acid receptor 1 antagonists. Similar compounds include:
ONO-7300243: The lead compound from which ONO-0300302 was derived.
ONO-0300301: Another lysophosphatidic acid receptor 1 antagonist with different binding characteristics.
Properties
CAS No. |
856689-51-5 |
|---|---|
Molecular Formula |
C29H35NO5 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m0/s1 |
InChI Key |
USAXUWZJQPBEDO-ABYGYWHVSA-N |
SMILES |
CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC |
Isomeric SMILES |
CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO-0300302; ONO 0300302; ONO0300302. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)






![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1677233.png)

![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)
![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid](/img/structure/B1677240.png)


